Sulfonation of Nitrobenzene: Nitrobenzene can be reacted with fuming sulfuric acid to introduce a sulfonic acid group (-SO3H) to the benzene ring. The position of the sulfonic acid group (ortho, meta, or para) can be influenced by reaction conditions. []
Chemical Reactions Analysis
Diazotization: The amino group can undergo diazotization reactions with nitrous acid (HNO2) to form diazonium salts, which are versatile intermediates in organic synthesis. []
Condensation Reactions: The amino group can potentially participate in condensation reactions with aldehydes or ketones to form Schiff bases. [, , ]
Related Compounds
2-Amino-5-chloro-4-methylbenzenesulfonic Acid
Compound Description: 2-Amino-5-chloro-4-methylbenzenesulfonic acid is an intermediate compound used in the synthesis of various chemical products, including dyes and pigments. One study focuses on improving its synthesis process by optimizing the nitration reaction conditions of its precursor, Sodium 2-chlorotoluene-4-sulfonate.
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2-amino-5-nitrobenzenesulfonic acid is the arenesulfonic acid that is benzenesulfonic acid substituted at the ortho position by an amino group and at the para posiion It is a C-nitro compound and an arenesulfonic acid.
2,3-Diethylpyrazine has been identified as one of the volatile flavor constituents in roasted coffee beans, roasted sesame seeds and baked potato. 2,3-Diethylpyrazine is naturally present in tobacco and has been added to tobacco as flavor ingredients. Interaction of 2,3-diethylpyrazine (a volatile flavor compound) with propyl gallate has been investigated. 2, 3-Diethylpyrazine, also known as fema 3136, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 3-Diethylpyrazine is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 3-diethylpyrazine is primarily located in the cytoplasm. 2, 3-Diethylpyrazine is a green, hazelnut, and nutty tasting compound that can be found in cereals and cereal products, nuts, and potato. This makes 2, 3-diethylpyrazine a potential biomarker for the consumption of these food products.
4-Bromophenylacetonitrile undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium(IV) isopropoxide to yield 4-bromophenylethylamine.